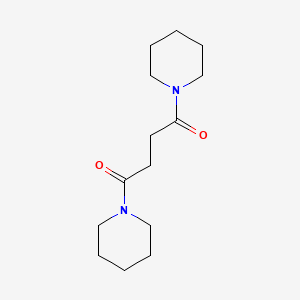
1,4-Di(piperidin-1-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(piperidin-1-yl)butane-1,4-dione: is an organic compound that features two piperidine rings attached to a butane-1,4-dione backbone. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Di(piperidin-1-yl)butane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,4-Di(piperidin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding diols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 1,4-Di(piperidin-1-yl)butane-1,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It can be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,4-Di(piperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. The piperidine rings can interact with various receptors and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
1,4-Di(pyrrolidin-1-yl)butane-1,4-dione: Similar structure but with pyrrolidine rings instead of piperidine.
1,4-Di(morpholin-1-yl)butane-1,4-dione: Contains morpholine rings.
1,4-Di(azepan-1-yl)butane-1,4-dione: Features azepane rings.
Uniqueness: 1,4-Di(piperidin-1-yl)butane-1,4-dione is unique due to its specific piperidine rings, which confer distinct chemical and biological properties. The presence of piperidine rings enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1,4-di(piperidin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C14H24N2O2/c17-13(15-9-3-1-4-10-15)7-8-14(18)16-11-5-2-6-12-16/h1-12H2 |
InChI Key |
QHNCNYAAHSQFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


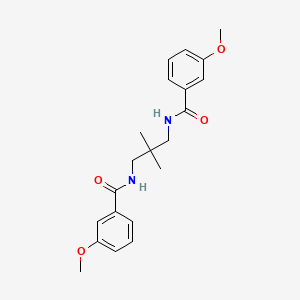
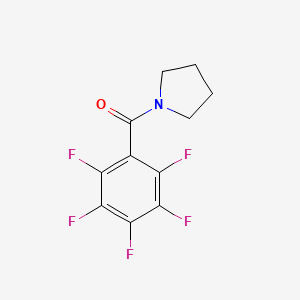
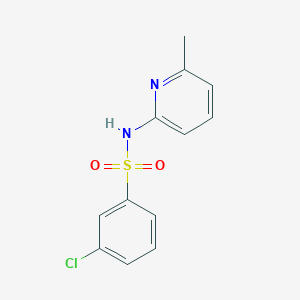
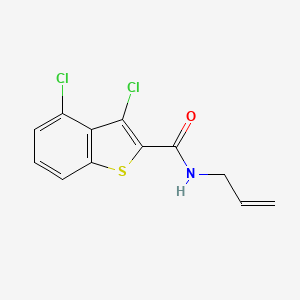
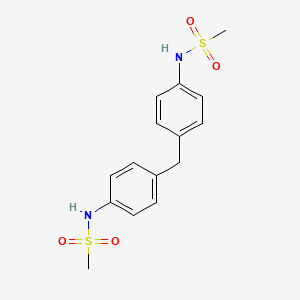
![3-cyclopentyl-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B10975596.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10975599.png)
![5-bromo-N-{3-[(5-bromo-2-furoyl)amino]-2,2-dimethylpropyl}-2-furamide](/img/structure/B10975602.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10975615.png)
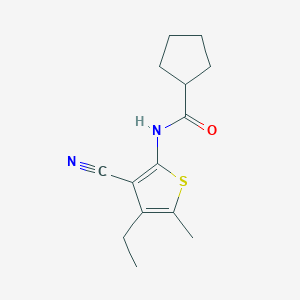
![Methyl 4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10975623.png)
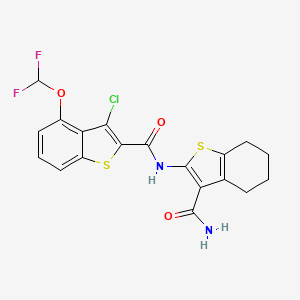

![6-[(2-Methyl-5-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975640.png)
